3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid
Description
Properties
Molecular Formula |
C9H6ClFO3 |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
DQMNCTQCMREZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluorobenzene.
Friedel-Crafts Acylation: The benzene ring undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Oxidation: The resulting product is then oxidized to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring cleavage products.
Scientific Research Applications
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The 2-oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and molecular
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (Cl, F): The target compound’s 2-Cl and 3-F substituents enhance acidity and metabolic stability due to their electron-withdrawing nature. Compared to the 2-Cl-only analog (), the additional 3-F group may improve binding interactions in enzyme pockets by reducing electron density on the phenyl ring .
Hydrogen Bonding and Solubility:
- The 4-OH and 5-OCH₃ groups in ’s compound increase polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly compromising membrane permeability .
Structural Complexity:
- The isoindolinyl group in ’s compound introduces conformational rigidity and bulkiness, which may enhance target specificity but complicate synthetic accessibility .
Biological Activity
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H6ClF O3
- Molecular Weight : 216.59 g/mol
- CAS Number : 1592922-27-4
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to cell death.
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antibacterial properties, potentially through mechanisms involving oxidative stress.
Biological Activity Data
| Activity Type | Cell Line/Organism | Effect Observed | Concentration |
|---|---|---|---|
| Cytotoxicity | HCT116 (Colon Cancer) | Reduced cell viability | 10 - 100 µM |
| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Increased apoptotic markers | 5 - 50 µM |
| Antibacterial | E. coli | Minimum Inhibitory Concentration (MIC) | 0.0195 mg/mL |
Case Studies
-
Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on HCT116 colon cancer cells. The results indicated a significant decrease in cell viability at concentrations ranging from 10 to 100 µM, suggesting effective inhibition of cancer cell growth through apoptosis induction. -
Antimicrobial Activity Assessment
The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The MIC for E. coli was found to be as low as 0.0195 mg/mL, indicating potent antibacterial activity potentially due to oxidative stress mechanisms induced by the compound.
Research Findings
Recent research highlights the importance of substituent groups on the phenyl ring in determining the biological activity of such compounds. For instance, the presence of chlorine and fluorine atoms has been correlated with enhanced cytotoxicity and antimicrobial properties.
Key Findings:
- The introduction of halogen groups (Cl and F) significantly influences the lipophilicity and reactivity of the compound, enhancing its ability to penetrate cellular membranes.
- Compounds with similar structures have demonstrated a capacity to induce oxidative stress in treated cells, leading to increased ROS levels and subsequent apoptosis.
Q & A
Q. What are the optimal synthetic routes for 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid?
The synthesis typically involves halogenated aromatic precursors and multi-step reactions. A common approach includes:
- Friedel-Crafts acylation : Reacting 2-chloro-3-fluorobenzene with oxalyl chloride to introduce the keto-acid moiety.
- Hydrolysis and purification : Acidic or basic hydrolysis under controlled conditions (e.g., HCl or NaOH) to yield the final compound. Key reagents include Lewis acids (AlCl₃) for acylation and sodium borohydride for selective reductions if intermediates require stabilization .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. These tools resolve halogen (Cl/F) positional disorder and hydrogen-bonding networks. For example, the keto-oxygen and carboxylic acid groups often form intermolecular hydrogen bonds, influencing crystal packing . Complementary techniques like NMR (¹H/¹³C, ¹⁹F) and IR spectroscopy validate functional groups, with ¹⁹F NMR particularly useful for tracking fluorinated substituents .
Q. What are the common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via:
- Substitution reactions : The chloro group undergoes nucleophilic displacement with amines or thiols under basic conditions.
- Esterification : Reaction with methanol/H₂SO₄ to form methyl esters for improved solubility in organic solvents.
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, producing 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoic acid .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence electronic properties and reactivity?
Computational studies (e.g., DFT) reveal that:
- The electron-withdrawing effect of Cl and F substituents decreases electron density on the phenyl ring, enhancing electrophilic substitution at the para position.
- The ortho-chloro group sterically hinders planar configurations, affecting conjugation with the keto group. These properties are quantified via Hammett constants (σₚ for F: +0.06; σₘ for Cl: +0.37), predicting reactivity in cross-coupling reactions .
Q. What methodological challenges arise in enantioselective synthesis?
Achieving chiral purity requires:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium for Suzuki-Miyaura coupling of halogenated intermediates.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers. Challenges include minimizing racemization during acidic workup and optimizing catalyst turnover .
Q. How can reaction intermediates be analyzed in real time?
Advanced techniques include:
- In situ FTIR/Raman spectroscopy : Monitors keto-enol tautomerism during synthesis.
- LC-MS/MS : Identifies transient intermediates (e.g., acyl chlorides) with high sensitivity.
- Cryo-TEM : Captures metastable crystalline phases during nucleation .
Key Research Gaps
- The impact of solid-state polymorphism on bioavailability in pharmacological studies remains underexplored.
- Mechanistic studies on halogen bonding in catalytic systems (e.g., organocatalysis) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
